Cas no 104-46-1 (Anethole)

      1-methoxy-4 - (prop-1-en-1-yl) benzone is derived from the fruit of fennel, a plant in the Umbelliferae family. It is used as essence / fragrance for toothpaste, and also for food / medicine
Anethole structure
Anethole structure
Anethole
104-46-1
C10H12O
148.2017
MFCD00009284
35271

Anethole Properties

Names and Identifiers

    • 1-Methoxy-4-(prop-1-en-1-yl)benzene
    • 1-METHOXY-4-(1-PROPENYL)BENZENE
    • 1-METHOXY-4-((E)-PROPENYL)-BENZENE
    • 1-METHOXY-4-PROPENYLBENZENE
    • 4-PROPENYLANISOLE
    • ANETHOLE
    • ANETHOLE, TRANS-
    • ANETHOLUM
    • (E)-1-METHOXY-4-(1-PROPENYL)BENZENE
    • FEMA 2086
    • PARA METHOXY ALPHA PHENYL PROPENE
    • P-METHOXYPROPENYLBENZENE
    • P-PROPENYLANISOLE
    • P-PROPENYLPHENYL METHYL ETHER
    • TRANS-1-METHOXY-4-(1-PROPENYL)BENZENE
    • TRANS-ANETHOLE
    • TRANS-P-METHOXYPROPENYLBENZENE
    • TRANS-P-PROPENYLANISOLE
    • 1-(4-methoxyphenyl)-1-propen
    • 1-(p-methoxyphenyl)-propen
    • Cis-Anethol
    • Anise camphor
    • Isoestragole
    • 1-Methoxy-4-[(Z)-prop-1-enyl]benzene
    • Anethol
    • NSC 4018
    • acinteneo
    • Monasirup
    • Nauli gum
    • nauli"gum"
    • Nauli gum
    • Anisole, p-propenyl-
    • 1-methoxy-4-prop-1-enylbenzene
    • RUVINXPYWBROJD-UHFFFAOYSA-N
    • Benzene, 1-methoxy-4-(1-propenyl)-
    • 4-Methoxypropenylbenzene
    • DSSTox_CID_86
    • (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
    • DSSTox_RID_75355
    • 4-Methoxy-1-propenylbenzene
    • DSSTox_GSID_20086
    • Acintene O
    • Benzene, 1-methoxy-4-(propenyl)-
    • Anethol (synthetic)
    • Nauli ''gum''
    • Caswell No. 051B
    • p-Propenylmethoxybenzene
    • p-(1-Propenyl)anisole
    • CAS-1
    • +Expand
    • MFCD00009284
    • RUVINXPYWBROJD-UHFFFAOYSA-N
    • 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3
    • O(C([H])([H])[H])C1C([H])=C([H])C(C([H])=C([H])C([H])([H])[H])=C([H])C=1[H]

Computed Properties

  • 148.08900
  • 0
  • 1
  • 2
  • 148.089
  • 11
  • 121
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3.3
  • 0
  • 9.2
  • 148.20

Experimental Properties

  • 2.72830
  • 9.23000
  • n20/D 1.561(lit.)
  • 237.5℃ at 760 mmHg
  • 20-21 °C(lit.)
  • 81℃(177℉)(lit.)
  • Colorless, transparent liquid
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • It is miscible with chloroform and ether, soluble in benzene, ethyl acetate, acetone, carbon disulfide, petroleum ether and alcohol, and insoluble in water
  • 0.991(lit.)

Anethole Security Information

  • BZ9275000
  • 2
  • S24/25
  • S36/37
  • R43
  • Xi Xi
  • H317
  • P261-P280
  • Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • R43: skin contact can produce allergic reactions.
  • Warning
  • 8

Anethole Customs Data

  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Anethole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P009KRC-10g
Anethole
104-46-1 98%
10g
$5.00
A2B Chem LLC
AE46008-10g
Anethole
104-46-1 98%
10g
$5.00 2024-04-20
Aaron
AR009KZO-10g
Anethole
104-46-1 98%
10g
$2.00
Ambeed
A208633-100mg
1-Methoxy-4-(prop-1-en-1-yl)benzene
104-46-1 98%
100mg
$5.0 2024-07-12
ChemScence
CS-4365-100g
Anethole
104-46-1 99.78%
100g
$59.0 2022-04-28
DC Chemicals
DCH-024-20 mg
cis-Anethol
104-46-1 >98%, Standard References Grade
20mg
$280.0 2022-02-28
eNovation Chemicals LLC
Y1194189-100g
1-(1-Propenyl)-4-methoxybenzene
104-46-1 95%
100g
$110 2022-10-17
Key Organics Ltd
DS-2756-1MG
1-Methoxy-4-(prop-1-en-1-yl)benzene
104-46-1 >95%
1mg
£36.00 2023-09-09
MedChemExpress
HY-B0900-10mM*1mLinDMSO
Anethole
104-46-1 99.61%
10mM*1mLinDMSO
¥550 2023-07-26
S e l l e c k ZHONG GUO
S3779-25mg
cis-Anethole
104-46-1 99.19%
25mg
¥1040.54 2023-09-15

Anethole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1C:Ru, S:(CH2OH)2, 4 h, 190°C
Reference
Hydrogen-Transfer Reductive Catalytic Fractionation of Lignocellulose: High Monomeric Yield with Switchable Selectivity
By Li, Yilin et al, Angewandte Chemie, 2023, 62(32), e202307116

Synthetic Circuit 2

Reaction Conditions
1.1C:2939911-06-3, C:12131-44-1, S:THF, 30 min
1.2R:Me3SiONa, 10 min
1.31 h, 25°C
Reference
Palladium-Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand
By Seo, Sanghyup et al, Angewandte Chemie, 2023, 62(28), e202303853

Synthetic Circuit 3

Reaction Conditions
1.1C:Rh, C:1990541-91-7, S:H2O, S:EtOH, 24 h, rt → 120°C
Reference
A Rh-catalyzed isomerization of 1-alkenes to (E)-2-alkenes: from a homogeneous Rh/PPh3 catalyst to a heterogeneous Rh/POP-PPh3-SO3Na catalyst
By Liu, Ziqi et al, Catalysis Science & Technology, 2023, 13(4), 963-967

Synthetic Circuit 4

Reaction Conditions
1.1R:t-BuOK, S:THF, 0.5 h, rt
1.2S:THF, rt; 3-18 h, rt
1.3R:NH4Cl, S:H2O, rt
Reference
Base-Mediated Site-Selective Hydroamination of Alkenes
By Li, Ping et al, Synthesis, 2022, 54(6), 1566-1576

Synthetic Circuit 5

Reaction Conditions
1.1R:Mn, R:(Me2SiH)2O, R:t-BuOK, C:28923-39-9, C:286014-38-8, S:PhMe, 5 h, 70°C
1.2R:Bu4N+ •F-, S:THF, 2 h, 70°C
Reference
Nickel-Catalyzed Reductive Deoxygenation of Diverse C-O Bond-Bearing Functional Groups
By Cook, Adam et al, ACS Catalysis, 2021, 11(21), 13337-13347

Synthetic Circuit 6

Reaction Conditions
1.1R:t-BuOK, S:THF, overnight, 0°C
1.20°C; overnight, rt
1.3R:NH4Cl, S:H2O
Reference
Regio- and enantioselective amination of acyclic branched α-alkynyl ketones: asymmetric construction of N-containing quaternary stereocenters
By He, Faqian et al, Organic Chemistry Frontiers, 2021, 8(19), 5377-5382

Synthetic Circuit 7

Reaction Conditions
1.1R:H2SO4, S:MeOH, 24 h, reflux
2.1C:246047-72-3, S:PhMe, S:1120-21-4, 4 h, 60°C
Reference
Spicing up olefin cross metathesis with the renewables estragole and methyl sorbate
By Ferreira, Leonildo A. et al, Applied Catalysis, 2021, 620, 118173

Synthetic Circuit 8

Reaction Conditions
1.1R:D2O, R:Pyrrolidine, S:Dioxane, 16 h, rt → 80°C
1.2S:H2O
2.1R:NaBH4, S:MeOH, 10 min, rt
2.2R:NH4Cl, S:H2O, rt
3.1R:SOCl2, S:MeOH, -78°C; 15 min, -78°C
3.2S:H2O
4.1R:K2CO3, S:AcNMe2, 1 h, 30°C
Reference
Pd-catalyzed formal Mizoroki-Heck coupling of unactivated alkyl chlorides
By Lee, Geun Seok et al, Nature Communications, 2021, 12(1), 991

Synthetic Circuit 9

Reaction Conditions
1.1C:1357111-73-9, S:MeCN, 1 h, 70°C
Reference
Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework
By Yonezawa, Hirotaka et al, Chemistry - An Asian Journal, 2021, 16(3), 202-206

Synthetic Circuit 10

Reaction Conditions
1.1R:H2, C:12148-72-0, C:63995-70-0, S:174501-65-6, S:PhMe, 120 min, 110°C, 55 bar
Reference
Hydroformylation of natural olefins with the [Rh(COD)(μ-OMe)]2/TPPTS complex in BMI-BF4/toluene biphasic medium: observations on the interfacial role of CTAB in reactive systems
By Baricelli, Pablo J. et al, Molecular Catalysis, 2020, 497, 111189

Synthetic Circuit 11

Reaction Conditions
1.1R:PPh3, C:2479249-28-8, S:MeOH, 24 h, 80°C
Reference
Electronic Properties of a Cationic Triphenylphosphine Ligand Decorated with a (η5-C5H5)Fe Group in Late-Transition-Metal Complexes
By Malchau, Christian et al, Organometallics, 2020, 39(18), 3335-3343

Synthetic Circuit 12

Reaction Conditions
1.1C:Ni acetylacetonate, C:161265-03-8, C:Zn, S:H2NCHO, 8 h, 150°C
Reference
Ni-Catalyzed hydrocyanation of alkenes with formamide as the cyano source
By Shu, Xiao et al, Green Chemistry, 2020, 22(9), 2734-2738

Anethole Raw materials

Anethole Preparation Products

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